molecular formula C19H20N2O6S B12073581 Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Cat. No.: B12073581
M. Wt: 404.4 g/mol
InChI Key: NYBJZNKROQHYAU-UHFFFAOYSA-N
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Description

Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

The synthesis of Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl oxalyl chloride and an amine derivative, followed by cyclization to form the thiophene ring. Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives, such as:

  • Thiophene-2-carboxylic acid
  • 2-Aminothiophene
  • Thiophene-3-carboxamide

Compared to these compounds, Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is unique due to its specific functional groups and the resulting properties. Its unique structure allows for specific interactions in biological systems and makes it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C19H20N2O6S/c1-5-27-19(25)16(23)21-17-13(18(24)26-4)11(3)14(28-17)15(22)20-12-9-7-6-8-10(12)2/h6-9H,5H2,1-4H3,(H,20,22)(H,21,23)

InChI Key

NYBJZNKROQHYAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2C)C)C(=O)OC

Origin of Product

United States

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